Cyclotetrasiloxane, heptamethylphenyl-

Übersicht

Beschreibung

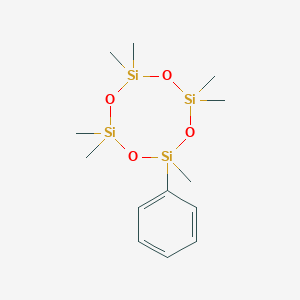

Cyclotetrasiloxane, heptamethylphenyl- is a silicon-based compound with the molecular formula C13H26O4Si4 and a molecular weight of 358.69 g/mol . It is also known by other names such as heptamethylphenylcyclotetrasiloxane and monophenylheptamethylcyclotetrasiloxane . This compound is characterized by its unique structure, which includes a cyclotetrasiloxane ring with seven methyl groups and one phenyl group attached to the silicon atoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclotetrasiloxane, heptamethylphenyl- can be synthesized through various methods. One common approach involves the hydrosilylation reaction between 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) and 4-vinyl-1-cyclohexane 1,2-epoxide (VCHO) . This reaction is typically carried out in the presence of a catalyst, such as platinum-based catalysts , under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of cyclotetrasiloxane, heptamethylphenyl- often involves large-scale hydrosilylation processes . These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials . The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Chemical Reactions

The compound participates in three primary reaction types, driven by the electrophilic silicon atoms and nucleophilic oxygen within its structure :

| Reaction Type | Description |

|---|---|

| Oxidation | Forms silanol (Si-OH) derivatives via cleavage of Si-O bonds. |

| Reduction | Converts phenyl groups to other functionalities under specific conditions. |

| Substitution | Methyl groups are replaced by alkyl/aryl groups using nucleophilic reagents. |

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂) or ozone (O₃).

-

Mechanism : Oxygen insertion into Si-O bonds generates silanol groups.

-

Product : Silanol derivatives with enhanced hydrophilicity.

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄).

-

Mechanism : Phenyl groups undergo hydrogenolysis, yielding cyclohexane derivatives.

Substitution

-

Reagents : Grignard reagents (e.g., RMgX) or organolithium compounds (RLi).

-

Mechanism : Nucleophilic attack on silicon centers replaces methyl groups with R substituents.

-

Product : Alkyl- or aryl-substituted cyclotetrasiloxanes.

Key Reaction Products

| Product | Application |

|---|---|

| Silanol derivatives | Precursors for silicone resins. |

| Alkyl-substituted cyclotetrasiloxanes | Lubricants and thermal stabilizers. |

| Aryl-substituted cyclotetrasiloxanes | High-refractive-index materials. |

Case Study: Reaction Monitoring via HPLC

Cyclotetrasiloxane, heptamethylphenyl- was analyzed using reverse-phase HPLC with a Newcrom R1 column and acetonitrile/water mobile phase :

Structural Influence on Reactivity

The phenyl group enhances thermal stability (up to 300°C) and chemical resistance , distinguishing it from fully methylated analogs like octamethylcyclotetrasiloxane .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organosilicon Compounds

Cyclotetrasiloxane, heptamethylphenyl- serves as a precursor for synthesizing various organosilicon compounds. Its unique structure allows it to undergo multiple chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms silanol derivatives. |

| Reduction | Converts phenyl groups to other functional groups. |

| Substitution | Methyl groups can be replaced with other alkyl or aryl groups. |

The compound's electrophilic silicon atoms and nucleophilic oxygen atoms facilitate these reactions, making it valuable in developing new materials and chemicals.

Biological Applications

Biocompatible Materials

In the field of biology, cyclotetrasiloxane, heptamethylphenyl- is being researched for its potential in creating biocompatible materials suitable for medical devices. Its properties allow it to interact favorably with biological tissues, which is crucial for applications in implantable devices and drug delivery systems.

Medical Applications

Drug Delivery Systems

Research is ongoing into the use of cyclotetrasiloxane, heptamethylphenyl- in drug delivery systems. Its ability to form stable siloxane bonds with various drugs enhances the efficacy of delivery mechanisms while minimizing side effects. This makes it a promising candidate for developing advanced therapeutic agents.

Industrial Applications

High-Performance Silicone Resins and Coatings

In industrial applications, cyclotetrasiloxane, heptamethylphenyl- is utilized in producing high-performance silicone resins and coatings. These materials are known for their durability, thermal stability, and resistance to environmental factors. The presence of the phenyl group enhances these properties further, making them suitable for specialized applications in coatings and sealants .

Case Studies

- Use in HPLC Analysis

- Assessment under Canadian Environmental Protection Act

Wirkmechanismus

The mechanism of action of cyclotetrasiloxane, heptamethylphenyl- involves its interaction with silicon-based molecular targets . The compound can form stable siloxane bonds with other silicon-containing molecules, leading to the formation of complex organosilicon structures . These interactions are facilitated by the electrophilic nature of the silicon atoms and the nucleophilic properties of the oxygen atoms in the cyclotetrasiloxane ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclotetrasiloxane, heptamethyl-: Similar structure but lacks the phenyl group.

Cyclotetrasiloxane, octamethyl-: Contains eight methyl groups and no phenyl group.

Cyclotetrasiloxane, tetramethyl-: Contains four methyl groups and no phenyl group.

Uniqueness

Cyclotetrasiloxane, heptamethylphenyl- is unique due to the presence of the phenyl group , which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s thermal stability and chemical reactivity , making it suitable for specialized applications in various fields .

Biologische Aktivität

Cyclotetrasiloxane, heptamethylphenyl- (CAS No. 10448-09-6) is a siloxane compound that has garnered attention due to its potential biological activities and applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on human health and the environment, as well as relevant research findings.

Cyclotetrasiloxane, heptamethylphenyl- is characterized by its siloxane backbone, which contributes to its unique properties. It is commonly used in various industrial applications, including cosmetics and personal care products due to its stability and low toxicity. The compound's structure allows for flexibility and hydrophobic interactions, which can influence its biological activity.

1. Toxicological Profile

Research indicates that cyclotetrasiloxane, heptamethylphenyl- may cause slight eye irritation but does not exhibit significant acute toxicity in standard tests. Chronic exposure studies suggest potential effects on reproductive organs in animal models, indicating a need for caution in prolonged exposure scenarios .

Table 1: Summary of Toxicological Findings

| Endpoint | Result |

|---|---|

| Eye Irritation | Slight irritation observed |

| Reproductive Toxicity | Effects reported in animal studies |

| Carcinogenicity | Not classified as carcinogenic |

| Mutagenicity | No significant mutagenic effects reported |

2. Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various siloxane compounds, including cyclotetrasiloxane derivatives. These compounds were tested against common bacterial strains such as E. coli and S. aureus. Results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 2: Antibacterial Activity of Cyclotetrasiloxane Derivatives

| Compound | MIC (µg/mL) for E. coli | MIC (µg/mL) for S. aureus |

|---|---|---|

| 8b | 50 | 40 |

| 6b | 60 | 55 |

| Control (Gentamicin) | 10 | 8 |

Case Study 1: Environmental Impact Assessment

A study conducted under Canada's Chemicals Management Plan evaluated the ecological risks associated with cyclotetrasiloxane, heptamethylphenyl-. The assessment highlighted low bioconcentration potential and moderate environmental persistence, suggesting limited ecological impact under typical exposure conditions .

Case Study 2: Pharmacokinetics and Drug Interaction Potential

In vitro studies have shown that cyclotetrasiloxane compounds can act as CYP enzyme inhibitors, potentially leading to drug-drug interactions when co-administered with other medications metabolized by these enzymes . This finding emphasizes the importance of understanding the pharmacokinetic profiles when considering therapeutic applications.

Research Findings

- Cytotoxicity Studies : The MTT assay revealed varying levels of cytotoxicity among different derivatives of cyclotetrasiloxane, with some compounds demonstrating significant cytotoxic effects on fibroblast L929 cells at concentrations above 100 µg/mL .

- Mutagenicity Testing : In vitro genetic toxicity studies indicated that cyclotetrasiloxane derivatives did not exhibit mutagenic properties, supporting their safety profile for use in consumer products .

- Reproductive Toxicity : Animal studies suggested potential reproductive toxicity; however, the specific mechanisms remain unclear and warrant further investigation .

Eigenschaften

IUPAC Name |

2,2,4,4,6,6,8-heptamethyl-8-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O4Si4/c1-18(2)14-19(3,4)16-21(7,17-20(5,6)15-18)13-11-9-8-10-12-13/h8-12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLNFHKUIKHPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C2=CC=CC=C2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073389 | |

| Record name | Cyclotetrasiloxane, heptamethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10448-09-6 | |

| Record name | 2,2,4,4,6,6,8-Heptamethyl-8-phenylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10448-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monophenylheptamethylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, heptamethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptamethylphenylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHENYLHEPTAMETHYLCYCLOTETRASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Q464790P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.